molecular formula C13H8F3NO2 B14027254 5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde

5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde

Cat. No.: B14027254
M. Wt: 267.20 g/mol
InChI Key: ZMFVNAWURRGFLT-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde is a chemical compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.2 g/mol . It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a picolinaldehyde moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds.

Properties

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]pyridine-2-carbaldehyde

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)19-12-5-2-9(3-6-12)10-1-4-11(8-18)17-7-10/h1-8H

InChI Key

ZMFVNAWURRGFLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C=O)OC(F)(F)F

Origin of Product

United States

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